An In-Depth Technical Guide to the Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
An In-Depth Technical Guide to the Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine, a key chiral intermediate in the development of various pharmaceuticals. The document details multiple synthetic routes, including both biocatalytic and traditional chemical methods, to provide researchers with a range of options depending on their specific needs and available resources.
Introduction
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is a critical building block in medicinal chemistry, notably in the synthesis of neurokinin-1 (NK-1) receptor antagonists such as Aprepitant, which is used to prevent chemotherapy-induced and postoperative nausea and vomiting. The presence of the two trifluoromethyl groups significantly influences the compound's lipophilicity and metabolic stability, while the chiral amine moiety is crucial for its specific biological activity. Consequently, the efficient and enantioselective synthesis of this compound is of paramount importance. This guide outlines two primary approaches: a highly selective bien-enzymatic cascade and a robust chemical synthesis pathway involving asymmetric reduction followed by amination.
Biocatalytic Synthesis via Asymmetric Amination
A highly efficient and stereoselective method for the synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is through a bien-enzymatic cascade system. This approach utilizes an (R)-ω-transaminase (ATA) in conjunction with an alcohol dehydrogenase (ADH) to drive the reaction to completion with excellent enantiomeric excess.
Signaling Pathway of the Bien-enzymatic Cascade
Caption: Bien-enzymatic cascade for (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine synthesis.
Experimental Protocol: Bien-enzymatic Synthesis[1]
This protocol is adapted from a study demonstrating a highly efficient bien-enzymatic cascade.[1]
1. Materials:
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3,5-Bis(trifluoromethyl)acetophenone (BPO)
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Isopropylamine (IPA) as the amino donor
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(R)-ω-transaminase from Arthrobacter sp. (ATA117)
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Alcohol dehydrogenase (ADH)
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Pyridoxal-5'-phosphate (PLP)
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Nicotinamide adenine dinucleotide, reduced form (NADH)
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Tris-HCl buffer
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Dimethyl sulfoxide (DMSO)
2. Reaction Setup:
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Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 9.0.
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In a reaction vessel, combine the ATA117 and ADH enzymes in the Tris-HCl buffer.
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Add the cofactor PLP to a final concentration of 1 mM and NADH to a final concentration of 1 x 10⁻³ mol/L.
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Dissolve the 3,5-Bis(trifluoromethyl)acetophenone substrate in DMSO to create a stock solution.
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Add the substrate stock solution to the reaction mixture to a final concentration of 166.6 mM. The DMSO should act as a cosolvent.
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Add the amino donor, isopropylamine, to a final concentration of 832.8 mM.
3. Reaction Conditions:
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Incubate the reaction mixture at 40°C with agitation (e.g., 180 rpm) for 24 hours.
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Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, to determine the conversion of the ketone and the formation of the amine product.
4. Work-up and Purification:
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After the reaction is complete, adjust the pH of the mixture to 11-12 with an appropriate base (e.g., NaOH solution).
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Extract the product with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Chemical Synthesis via Asymmetric Reduction and Amination
A common and robust chemical approach to synthesize (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine involves a two-step process: first, the asymmetric reduction of the corresponding ketone to the chiral alcohol, and second, the conversion of the alcohol to the amine with retention or inversion of stereochemistry.
Experimental Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3,5-Bis(trifluoromethyl)acetophenone
This protocol is based on established methods for the asymmetric transfer hydrogenation of ketones.
1. Materials:
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3,5-Bis(trifluoromethyl)acetophenone
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Ruthenium or Rhodium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂ or [Rh(cod)Cl]₂)
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Chiral ligand (e.g., (1S,2R)-(+)-cis-1-Amino-2-indanol)
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Isopropanol (IPA) as both solvent and hydrogen source
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Base (e.g., KOH or t-BuOK)
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Heptane
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1 N HCl
2. Reaction Setup:
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In an inert atmosphere, dissolve the catalyst precursor and chiral ligand in isopropanol at room temperature and allow the mixture to age for approximately 30 minutes.
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Add the 3,5-bis(trifluoromethyl)acetophenone to the catalyst solution.
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Add the base to the reaction mixture.
3. Reaction Conditions:
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Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by HPLC.
4. Work-up and Purification:
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Quench the reaction by pouring the mixture into 1 N HCl.
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Extract the product with heptane.
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Wash the combined organic layers with brine.
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The resulting (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be further purified if necessary, for example by crystallization as a complex with DABCO (1,4-diazabicyclo[2.2.2]octane).
Experimental Protocol: Conversion of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol to the Amine via Mitsunobu Reaction
This is a general protocol for the Mitsunobu reaction to convert a secondary alcohol to an amine with inversion of configuration. Note that for this specific substrate, optimization may be required.
1. Materials:
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(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
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Triphenylphosphine (PPh₃)
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) solution
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Anhydrous tetrahydrofuran (THF)
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Reducing agent (e.g., PPh₃/H₂O or H₂/Pd-C)
2. Reaction Setup:
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In an inert atmosphere, dissolve (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and triphenylphosphine in anhydrous THF.
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Cool the solution to 0°C in an ice bath.
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Add the azide source (e.g., DPPA).
3. Reaction Conditions:
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Slowly add DIAD or DEAD to the cooled solution.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
4. Work-up and Azide Isolation:
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the resulting azide by column chromatography.
5. Reduction of the Azide to the Amine:
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Dissolve the purified azide in a suitable solvent (e.g., THF/water for Staudinger reduction with PPh₃, or ethanol/methanol for catalytic hydrogenation).
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For Staudinger reduction, add triphenylphosphine and stir until the reaction is complete. Then add water to hydrolyze the aza-ylide.
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For catalytic hydrogenation, add a palladium on carbon catalyst and subject the mixture to a hydrogen atmosphere.
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After the reduction is complete, work up the reaction accordingly to isolate the final amine product. This typically involves an acid-base extraction to purify the amine.
Data Summary
| Parameter | Biocatalytic Synthesis | Chemical Synthesis (Asymmetric Transfer Hydrogenation) |
| Starting Material | 3,5-Bis(trifluoromethyl)acetophenone | 3,5-Bis(trifluoromethyl)acetophenone |
| Key Reagents | (R)-ω-Transaminase (ATA117), ADH, IPA | Ru or Rh catalyst, Chiral ligand, IPA, Base |
| Product | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol |
| Yield | >99%[1] | High (specifics depend on catalyst system) |
| Enantiomeric Excess (ee) | >99.9%[1] | >99% (after purification via DABCO complex) |
| Reaction Conditions | 40°C, pH 9.0, 24 h[1] | Room temperature, 4-6 h |
| Advantages | High enantioselectivity, mild conditions, environmentally friendly | Well-established, robust, scalable |
| Disadvantages | Requires specific enzymes, potential for enzyme inhibition | Requires precious metal catalysts, multi-step process for amine |
Conclusion
The synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine can be achieved through multiple effective routes. The choice of method will depend on the specific requirements of the research or production setting. The biocatalytic approach offers exceptional enantioselectivity and operates under mild, environmentally benign conditions, making it an attractive green chemistry alternative. The traditional chemical synthesis via asymmetric reduction provides a robust and scalable route, which is well-understood and widely implemented in the pharmaceutical industry. Both methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chiral intermediate.
